Broad-Spectrum Kinase Inhibition Profile of PD-089828 Compared to Selective Analog PD-173074
PD-089828 exhibits a broad-spectrum inhibitory profile against four distinct tyrosine kinases, in contrast to the selective FGFR/VEGFR inhibitor PD-173074. PD-089828 inhibits FGFR-1, PDGFR-β, EGFR, and c-Src with IC50 values in the sub-micromolar to low micromolar range, whereas PD-173074 demonstrates >1000-fold selectivity for FGFR1 over PDGFR and c-Src [1]. This divergent selectivity arises from structural modifications at the 2-position (amino vs. 4-(diethylamino)butyl]amino) and 6-position (2,6-dichlorophenyl vs. 3,5-dimethoxyphenyl) of the pyrido[2,3-d]pyrimidine core [2].
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | FGFR-1: 0.15 μM; PDGFR-β: 1.76 μM; EGFR: 5.47 μM; c-Src: 0.18 μM |
| Comparator Or Baseline | PD-173074: FGFR1 IC50 = 0.025 μM; VEGFR2 IC50 = 0.1-0.2 μM; >1000-fold selectivity over PDGFR and c-Src |
| Quantified Difference | PD-089828 is 6-fold less potent against FGFR1 (0.15 μM vs. 0.025 μM) but >570-fold more potent against c-Src and PDGFR (IC50 <2 μM vs. >50 μM) |
| Conditions | Cell-free kinase activity assays; ATP-competitive binding mode; PD-089828 data from Dahring et al. (1997); PD-173074 data from Selleck Chemicals/Sigma-Aldrich technical documentation |
Why This Matters
For studies requiring concomitant inhibition of multiple growth factor signaling pathways (e.g., redundancy models in atherosclerosis or cancer), PD-089828 is the appropriate tool compound; PD-173074 is suitable only for FGFR-specific investigations.
- [1] Dahring TK, Lu GH, Hamby JM, et al. Inhibition of growth factor-mediated tyrosine phosphorylation in vascular smooth muscle by PD 089828, a new synthetic protein tyrosine kinase inhibitor. J Pharmacol Exp Ther. 1997;281(3):1446-1456. View Source
- [2] Hamby JM, Connolly CJ, Schroeder MC, et al. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. J Med Chem. 1997;40(15):2296-2303. View Source
